4-Aminobutyl b-D-galactopyranoside
Description
Historical Context and Discovery
The development of 4-Aminobutyl β-D-galactopyranoside emerged from the broader field of synthetic glycochemistry, which has experienced substantial growth since the late 20th century. While the exact discovery date of this specific compound is not extensively documented in the literature, its structural design reflects the systematic evolution of aminoalkyl glycoside synthesis that began gaining momentum in the 1980s and 1990s. The compound represents part of a larger family of amino-terminated glycans that were developed to address limitations in naturally occurring carbohydrate structures for research applications.
The synthetic approach to creating 4-Aminobutyl β-D-galactopyranoside builds upon established methodologies for glycoside formation, particularly those involving the attachment of amino-containing alkyl chains to reducing sugars. Historical precedents for similar compounds can be traced to early work on neoglycolipid synthesis, where researchers sought to create artificial glycoconjugates that could mimic natural carbohydrate-protein interactions while providing enhanced stability and modified properties. The specific four-carbon butyl chain length was selected to provide optimal spacing between the amino group and the galactose ring, allowing for effective protein binding while maintaining structural integrity.
The compound's development was influenced by the need for synthetic glycan probes that could be easily functionalized for various biochemical applications. Unlike naturally occurring galactosides, 4-Aminobutyl β-D-galactopyranoside incorporates a primary amino group that serves as a reactive handle for further chemical modifications, including coupling reactions and conjugation with other biomolecules. This design strategy has proven particularly valuable in the creation of glycan microarrays and other analytical platforms used in contemporary glycobiology research.
Significance in Glycobiology Research
The importance of 4-Aminobutyl β-D-galactopyranoside in glycobiology research stems from its unique structural features that enable diverse experimental applications. The compound serves as a versatile building block for the construction of more complex glycoconjugates, particularly in the development of neoglycolipid probes for microarray studies. Research has demonstrated that amino-terminated glycans like this compound can be effectively converted into lipid-linked probes, expanding the diversity of glycan libraries available for protein binding studies.
In microarray applications, 4-Aminobutyl β-D-galactopyranoside has contributed to the expansion of sequence-defined glycan libraries, addressing the critical need for more comprehensive carbohydrate structures in binding specificity studies. The compound's amino functionality allows for both covalent and non-covalent immobilization strategies, making it compatible with different microarray platforms and enabling comparative studies between these methodologies. This versatility has proven particularly valuable in studies examining the binding specificities of lectins, antibodies, and other carbohydrate-binding proteins.
The structural characteristics of 4-Aminobutyl β-D-galactopyranoside make it an excellent model compound for investigating galactose recognition mechanisms. The four-carbon spacer arm provides sufficient flexibility to allow the galactose moiety to adopt optimal binding conformations while minimizing steric hindrance that might interfere with protein-carbohydrate interactions. This property has made the compound useful in structure-activity relationship studies aimed at understanding the molecular basis of galactose recognition by various biological systems.
Furthermore, the compound has applications in the synthesis of more complex carbohydrate structures through its amino group, which can serve as a point of attachment for additional sugar residues or other functional groups. This capability has been exploited in the preparation of branched oligosaccharides and glycoconjugates that mimic naturally occurring glycan structures while providing enhanced stability and modified properties compared to their natural counterparts.
Chemical Classification and Nomenclature
4-Aminobutyl β-D-galactopyranoside belongs to the chemical class of aminoalkyl glycosides, which are synthetic derivatives of naturally occurring monosaccharides. The compound is specifically classified as an amino-terminated galactoside, characterized by the presence of a primary amino group linked to the anomeric carbon of galactose through a four-carbon alkyl chain. The systematic nomenclature reflects its structural components: the "4-Aminobutyl" portion indicates a four-carbon chain terminating in an amino group, while "β-D-galactopyranoside" specifies the sugar moiety in its beta anomeric configuration.
According to chemical databases, 4-Aminobutyl β-D-galactopyranoside is registered with the Chemical Abstracts Service number 1799769-18-8 and appears in PubChem under the compound identifier 122537978. The molecular formula C₁₀H₂₁NO₆ reflects the composition of ten carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and six oxygen atoms, resulting in a molecular weight of 251.28 grams per mole. Alternative nomenclature for this compound includes the IUPAC name (2R,3R,4S,5R,6R)-2-(4-aminobutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, which provides a more detailed description of the stereochemical configuration.
Table 1: Chemical Properties of 4-Aminobutyl β-D-galactopyranoside
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁NO₆ |
| Molecular Weight | 251.28 g/mol |
| Chemical Abstracts Service Number | 1799769-18-8 |
| PubChem Compound Identifier | 122537978 |
| IUPAC Name | (2R,3R,4S,5R,6R)-2-(4-aminobutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
The compound's classification as an aminoalkyl glycoside distinguishes it from other carbohydrate derivatives such as amino sugars, where the amino group is directly attached to the sugar ring, or phenolic glycosides, where aromatic groups replace the alkyl spacer. The specific four-carbon chain length places it within a subset of aminobutyl derivatives that have been found to exhibit optimal properties for various biochemical applications, balancing flexibility with structural stability.
In terms of stereochemistry, the compound maintains the natural D-configuration of galactose, with the beta anomeric linkage providing stability against enzymatic hydrolysis compared to alpha-linked analogues. The amino group at the terminal position of the butyl chain exists as a primary amine under physiological conditions, making it readily available for chemical conjugation reactions and electrostatic interactions with negatively charged biomolecules.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(4-aminobutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6/c11-3-1-2-4-16-10-9(15)8(14)7(13)6(5-12)17-10/h6-10,12-15H,1-5,11H2/t6-,7+,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYJLAXVJZRIC-SOYHJAILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Aminobutyl β-D-galactopyranoside (ABG) is a compound of increasing interest due to its potential biological activities, particularly in the context of glycosylation and its interactions with various biological systems. This article reviews the current understanding of ABG's biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Structural Characteristics and Synthesis
4-Aminobutyl β-D-galactopyranoside is a glycosylated amine that can be derived from the reaction of β-D-galactopyranoside with 4-aminobutyl moieties. Its structural configuration allows it to participate in various biochemical processes, particularly in protein glycosylation. The synthesis typically involves the use of azido-galactosyl imidates as donors, facilitating the attachment of the 4-aminobutyl group to galactose units .
Protein Glycosylation
ABG has been shown to effectively participate in protein glycosylation reactions. It acts as a nucleophile in the modification of proteins, enhancing their stability and functionality. For example, studies indicate that the addition of ABG to proteins can lead to complete conversion in glycosylation reactions, which is critical for developing bioconjugates for therapeutic applications .
Interaction with Galectins
Galectins are a family of lectins that bind specifically to β-galactosides. ABG's structural similarity to naturally occurring galactosides enables it to interact with galectins, such as galectin-4. This interaction can influence cellular processes such as apoptosis and cancer metastasis by modulating cell signaling pathways . The binding specificity of galectin-4 to various carbohydrate structures has been elucidated through structural studies, highlighting potential therapeutic targets for ABG .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of ABG derivatives. For instance, acylated derivatives of methyl-β-D-galactopyranoside (MGP) demonstrated significant antibacterial and antifungal activities. The presence of longer aliphatic chains in these derivatives enhanced their efficacy against fungal pathogens compared to bacterial ones . This suggests that modifications similar to those seen with ABG could also yield compounds with improved biological activity.
Anticancer Potential
ABG's role in cancer research is particularly noteworthy. The compound has been investigated for its ability to inhibit tumor growth through mechanisms involving modulation of galectin interactions. Galectins have been implicated in promoting cancer cell proliferation and survival; thus, compounds like ABG that can disrupt these interactions may serve as potential anticancer agents .
Case Studies
- Protein Modification : In a study involving Annexin-V, ABG was utilized for glycosylation via direct attachment, demonstrating its effectiveness in enhancing protein functionality for imaging applications related to apoptosis .
- Anticancer Research : Research focusing on the effects of ABG on human cancer cell lines indicated that it could alter cell signaling pathways associated with apoptosis, suggesting a potential role in cancer therapy .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of β-D-galactopyranosides, including 4-Aminobutyl β-D-galactopyranoside, possess antimicrobial properties. For instance, research has shown that modified galactopyranosides can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and function, making these compounds potential candidates for new antibiotic therapies .
Antiviral Properties
The antiviral potential of 4-Aminobutyl β-D-galactopyranoside has been explored in the context of SARS-CoV-2. Molecular docking studies suggest that this compound can effectively bind to viral proteases, potentially inhibiting viral replication. The pharmacokinetic profiles indicate favorable absorption and distribution characteristics, making it a candidate for further development as an antiviral agent .
Drug Development and Glycosylation Reactions
The compound is also significant in glycosylation reactions, which are crucial for drug development. Its ability to form glycosidic bonds with various aglycones can lead to the synthesis of novel glycosides with enhanced therapeutic properties. This application is particularly relevant in designing drugs with improved bioavailability and reduced side effects .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various galactopyranoside esters demonstrated that compounds similar to 4-Aminobutyl β-D-galactopyranoside exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and antimicrobial potency, emphasizing the importance of further structural optimization .
Evaluation as an Antiviral Agent
In another study focusing on potential inhibitors for SARS-CoV-2, 4-Aminobutyl β-D-galactopyranoside was evaluated through molecular dynamics simulations and docking studies. The findings revealed that this compound could effectively interact with key viral proteins, suggesting its utility as a therapeutic agent against COVID-19 .
Data Table: Summary of Applications
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges: Complex glycosides (e.g., selenoglycosides in ) require multi-step enzymatic or chemical synthesis, whereas 4-aminobutyl derivatives may offer simpler synthetic routes .
- Knowledge Gaps: Limited data on the pharmacokinetics and in vivo efficacy of 4-aminobutyl β-D-galactopyranoside necessitate further studies .
Preparation Methods
Starting Material and General Strategy
The synthesis generally starts from commercially available D-galactose or protected galactose derivatives. The key steps involve:
- Protection of hydroxyl groups on galactose to control regioselectivity.
- Introduction of a 4-aminobutyl side chain via azide intermediates.
- Catalytic hydrogenation to reduce azide to amine.
- Purification and characterization of the final product.
Protection and Functionalization of Galactose
2.1 Protection of Hydroxyl Groups
- D-galactose is first converted into penta-O-acetyl-D-galactose by acetylation with acetic anhydride in pyridine, yielding a fully acetylated sugar derivative.
- This step ensures selective reactivity at the anomeric position and prevents side reactions at other hydroxyl groups.
2.2 Formation of Thioglycoside Intermediate
- The acetylated galactose undergoes substitution at the anomeric center with p-thiocresol in the presence of Lewis acid catalyst such as BF3·Et2O.
- This yields a 1-(4-tolyl)thio-β-D-galactopyranoside intermediate, which is a versatile glycosyl donor for further glycosylation reactions.
Introduction of 4-Azidobutyl Group
3.1 Synthesis of 4-Azidobutyl Galactopyranoside
- The 4-azidobutyl group is introduced by glycosylation of the thioglycoside donor with a 4-azidobutyl acceptor.
- The acceptor is typically prepared from 4-bromobutanol or 4-chlorobutanol converted to the corresponding azide via nucleophilic substitution with sodium azide.
- Glycosylation is catalyzed by promoters such as TMSOTf (trimethylsilyl trifluoromethanesulfonate) under low temperature to afford 4’-azidobutyl 6-deoxy-6-azido-β-D-galactopyranoside derivatives.
Reduction of Azide to Amine
- The azido group on the 4-azidobutyl galactopyranoside is reduced to the corresponding amine by catalytic hydrogenation.
Conditions typically involve:
- Catalyst: 10% Palladium on Carbon (Pd/C)
- Solvent: Methanol (MeOH)
- Hydrogen atmosphere (balloon or pressurized)
- Reaction time: Approximately 2 hours at room temperature
- This step yields 4-aminobutyl β-D-galactopyranoside with yields around 70%.
- After completion, the catalyst is removed by filtration through celite.
- The filtrate is concentrated under reduced pressure to isolate the amine product.
Purification and Characterization
- The crude product is purified by column chromatography using appropriate solvent systems (e.g., mixtures of ethyl acetate and hexane).
Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm structure and purity.
- Mass spectrometry (ESI-MS) for molecular weight confirmation.
- Thin Layer Chromatography (TLC) for monitoring reaction progress.
Summary Table of Preparation Steps
| Step | Reaction/Process | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acetylation of D-galactose | Ac2O, Pyridine, RT | ~94 | Formation of penta-O-acetyl derivative |
| 2 | Thioglycoside formation | p-Thiocresol, BF3·Et2O, CH2Cl2, 0°C | - | Glycosyl donor intermediate |
| 3 | Preparation of 4-azidobutyl acceptor | NaN3, 4-bromobutanol | - | Nucleophilic substitution |
| 4 | Glycosylation | TMSOTf, CH2Cl2, low temp | - | Formation of azidobutyl galactopyranoside |
| 5 | Catalytic hydrogenation (azide to amine) | Pd/C, H2, MeOH, RT, 2 h | ~70 | Reduction to 4-aminobutyl galactopyranoside |
| 6 | Purification | Column chromatography | - | Isolation of pure product |
Research Findings and Considerations
- Temperature control during hydrogenation is critical to avoid incomplete reduction or side reactions.
- The use of protecting groups is essential to achieve regioselective functionalization.
- Immediate acylation or further functionalization after amine formation is recommended to prevent anomerization or degradation.
- The synthetic route is adaptable for preparing other glycosyl amides or derivatives by modifying the acceptor or donor moieties.
The preparation of 4-Aminobutyl β-D-galactopyranoside involves a well-established synthetic pathway starting from protected galactose derivatives, introduction of azido-functionalized butyl chains, and subsequent catalytic hydrogenation to the amine. The methodology is supported by detailed synthetic protocols, analytical characterization, and yields consistent with literature reports. This compound serves as a valuable intermediate for further biochemical and pharmaceutical applications.
Q & A
Basic: What are the established methods for synthesizing 4-aminobutyl β-D-galactopyranoside, and how is structural purity validated?
Answer:
Synthesis typically involves regioselective glycosylation using protected galactose donors and amine-functionalized aglycones. For example, allyl galactopyranoside derivatives (e.g., Allyl 2,4,6-tri-O-benzoyl-β-D-galactopyranoside ) can be coupled with 4-aminobutyl groups via nucleophilic substitution or reductive amination. After deprotection (e.g., using DDQ in CH₂Cl₂/H₂O), purification via silica gel chromatography (EtOAc/hexanes) yields the product . Structural validation requires:
- NMR spectroscopy (¹H/¹³C) to confirm glycosidic bond configuration and amine linkage.
- Mass spectrometry (MS) for molecular weight verification.
- HPLC to assess purity (>95% recommended for biological assays).
Basic: How is 4-aminobutyl β-D-galactopyranoside utilized in enzymatic assays for β-galactosidase activity?
Answer:
The compound acts as a chromogenic or fluorogenic substrate. For example:
- Colorimetric assays : Hydrolysis releases 4-aminobutanol, detectable via coupling with diazo dyes (e.g., Fast Garnet GBC) at λ = 540 nm .
- Fluorogenic assays : Modifications (e.g., attaching umbelliferyl groups) enable fluorescence detection upon enzymatic cleavage (Ex/Em = 365/445 nm) .
Key controls : - Include ONPG (ortho-nitrophenyl-β-D-galactopyranoside) as a positive control.
- Test heat-inactivated enzymes to rule out non-enzymatic hydrolysis .
Advanced: How do structural modifications (e.g., acyl chain length, glycosidic linkage) impact the compound’s inhibitory activity against mRNA translation?
Answer:
The aminobutyl group’s spatial orientation and charge influence mRNA binding. Comparative studies show:
- Chain length : Shorter chains (e.g., aminopropyl) reduce binding affinity due to limited hydrophobic interactions.
- Linkage configuration : β-D-galactopyranosides exhibit stronger inhibition than α-anomers, as confirmed by SPR (surface plasmon resonance) assays (KD = 12 µM vs. >100 µM) .
Methodological approach : - Synthesize analogs via modular glycosylation strategies .
- Test inhibition using in vitro translation systems (e.g., rabbit reticulocyte lysate) and quantify via luciferase reporter assays .
Advanced: How can contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ values) be systematically addressed?
Answer:
Discrepancies often arise from:
- Enzyme source : Recombinant vs. native β-galactosidase may have divergent kinetics.
- Assay conditions : Optimize pH (4.5–7.5), temperature (25–37°C), and ionic strength.
Troubleshooting steps : - Validate enzyme activity with standardized substrates (e.g., 4-methylumbelliferyl-β-D-galactopyranoside) .
- Perform kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
- Replicate assays across ≥3 independent labs to confirm reproducibility .
Advanced: What strategies are used to enhance the compound’s stability in in vivo inflammatory disease models?
Answer:
- Prodrug design : Acetylate the amine group to reduce renal clearance; hydrolysis by esterases releases the active form .
- Nanoparticle encapsulation : Use PLGA (poly lactic-co-glycolic acid) carriers to prolong half-life in murine colitis models .
Validation metrics : - Pharmacokinetics : Measure plasma concentration via LC-MS/MS over 24h.
- Bioactivity : Assess reduction in TNF-α levels (ELISA) in treated vs. control groups.
Basic: What analytical techniques are critical for quantifying 4-aminobutyl β-D-galactopyranoside in biological matrices?
Answer:
- LC-MS/MS : Electrospray ionization (ESI+) with MRM (multiple reaction monitoring) for sensitivity (LOQ = 0.1 ng/mL).
- UV-Vis spectroscopy : Direct quantification at λ = 280 nm (amine absorption) in cell lysates .
- TLC : Use silica plates (CHCl₃/MeOH/H₂O = 65:25:4) with ninhydrin staining for rapid purity checks .
Advanced: How can computational modeling predict the compound’s interaction with β-galactosidase or mRNA targets?
Answer:
- Docking simulations : Use AutoDock Vina to model binding to the β-galactosidase active site (PDB ID: 1JZ7). Focus on hydrogen bonds between the galactose moiety and Glu537 .
- MD simulations : GROMACS for assessing stability of mRNA-compound complexes over 100 ns trajectories .
Validation : Compare predicted binding energies with SPR or ITC (isothermal titration calorimetry) data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
